

An In-depth Technical Guide to N-benzyl-beta-alanine Nitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Benzylamino)propanenitrile**

Cat. No.: **B032681**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-beta-alanine nitrile, scientifically known as **3-(benzylamino)propanenitrile**. It covers the compound's chemical identity, physical properties, synthesis methodologies, and known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its potential applications. While extensive data exists for its parent compound, β -aminopropionitrile (BAPN), this guide also explores the potential implications of N-benzylation on its biological profile, highlighting areas for future research.

Chemical Identity and Synonyms

The compound referred to as N-benzyl-beta-alanine nitrile is most accurately identified by its IUPAC name, **3-(benzylamino)propanenitrile**. It is a derivative of β -alanine where the amino group is substituted with a benzyl group and the carboxylic acid is replaced by a nitrile functionality.

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in chemical databases and literature.

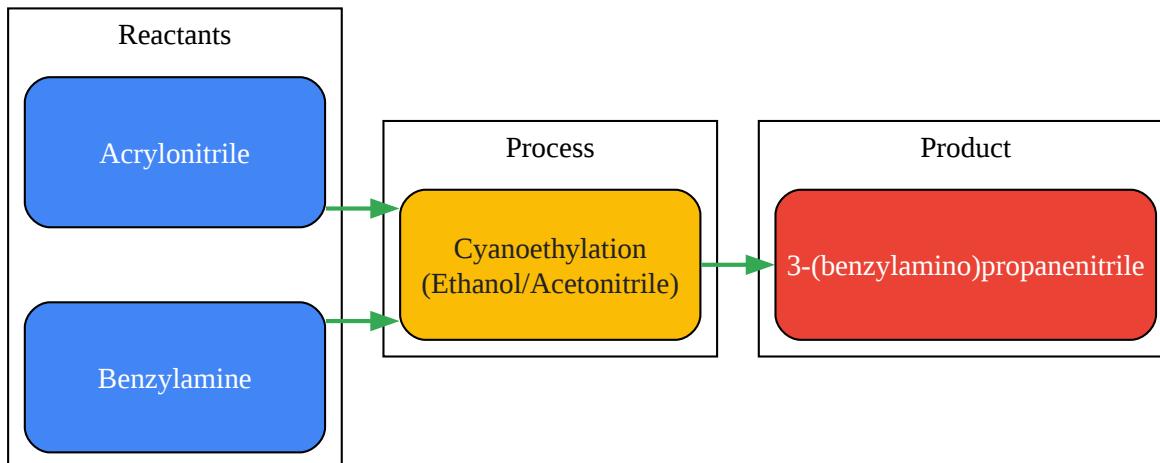
Identifier Type	Value
IUPAC Name	3-(benzylamino)propanenitrile
CAS Number	706-03-6
Molecular Formula	C ₁₀ H ₁₂ N ₂
Molecular Weight	160.22 g/mol
Synonyms	N-Benzyl-β-alanenitrile, 3-(N-benzylamino)propionitrile, N-(2-Cyanoethyl)benzylamine, Propanenitrile, 3-[(phenylmethyl)amino]-

Physicochemical Properties

The known physical and chemical properties of **3-(benzylamino)propanenitrile** are summarized in the following table. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value
Appearance	Clear, colorless to pale yellow liquid
Density	1.024 g/mL at 25 °C
Refractive Index (n _{20/D})	1.531
Boiling Point	168-170 °C at 11 mmHg
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Synthesis of **3-(benzylamino)propanenitrile**


The synthesis of **3-(benzylamino)propanenitrile** can be achieved through several routes, primarily involving the cyanoethylation of benzylamine or the N-alkylation of β-aminopropionitrile. Below are detailed experimental protocols for two common methods.

Method 1: Cyanoethylation of Benzylamine with Acrylonitrile

This is one of the most direct methods for the preparation of **3-(benzylamino)propanenitrile**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
- Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature below 40°C.
- Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly heated (e.g., to 50°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted starting materials and byproducts.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3-(benzylamino)propanenitrile**.

[Click to download full resolution via product page](#)

Synthesis of **3-(benzylamino)propanenitrile** via Cyanoethylation.

Method 2: N-Alkylation of β -Aminopropionitrile with Benzyl Halide

This method involves the reaction of β -aminopropionitrile with a benzyl halide in the presence of a base.

Experimental Protocol:

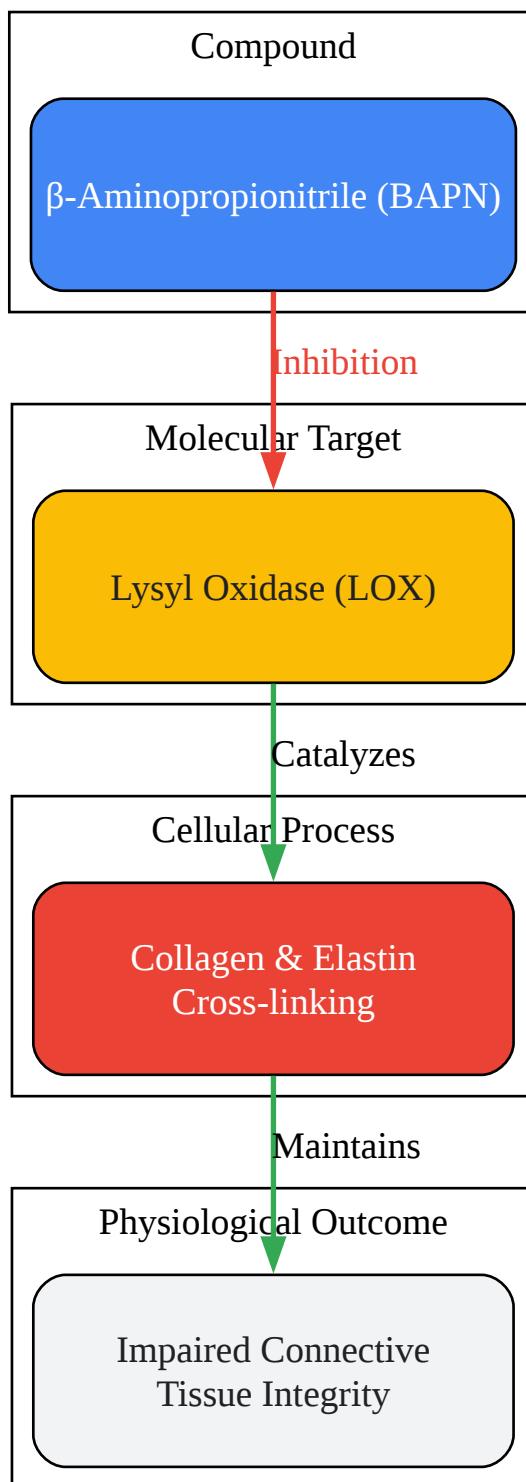
- Reaction Setup: To a solution of β -aminopropionitrile (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
- Addition of Benzyl Halide: Benzyl bromide or benzyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.
- Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-60°C for several hours until the reaction is complete, as monitored by TLC.

- Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to afford **3-(benzylamino)propanenitrile**.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of **3-(benzylamino)propanenitrile** is limited in publicly available literature. However, the biological profile of its parent compound, β -aminopropionitrile (BAPN), is well-documented and provides a basis for predicting the potential activities of its N-benzylated derivative.

Known Biological Activity of β -Aminopropionitrile (BAPN)


BAPN is a well-known lathyrogen, a substance that causes lathyrism, a condition characterized by skeletal deformities and blood vessel abnormalities. The primary mechanism of action of BAPN is the irreversible inhibition of lysyl oxidase (LOX).^[1]

- Lysyl Oxidase Inhibition: LOX is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin, essential components of connective tissues. By inhibiting LOX, BAPN disrupts the formation of stable connective tissues, leading to the observed pathological effects.^[2]
- Neurological Effects: BAPN has also been reported to exhibit neurotoxic effects. Studies have shown that it can induce neuronal degeneration in a dose-dependent manner.^[3] An inhibitory dose (ID₅₀) of 10^{-5} M was observed in cultured neurons, leading to a loss of synapses and thinning of neuronal prolongations.^[3]

Potential Biological Activity of **3-(benzylamino)propanenitrile**

The introduction of a benzyl group to the amino function of BAPN can significantly alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity.

- Modulated LOX Inhibition: The bulky benzyl group might affect the binding affinity of the molecule to the active site of lysyl oxidase. Further studies are required to determine if **3-(benzylamino)propanenitrile** retains the LOX inhibitory activity of BAPN and to what extent.
- Potential for Novel Pharmacological Activities: The benzylated derivative could exhibit novel biological activities not seen with the parent compound. The presence of the aromatic ring could facilitate interactions with other biological targets. For instance, many nitrile-containing compounds are known to act as enzyme inhibitors or receptor ligands in various signaling pathways.
- Cytotoxicity: While not extensively studied for **3-(benzylamino)propanenitrile**, related nitrile-containing compounds have been investigated for their anticancer properties. The nitrile group can act as a pharmacophore in various bioactive molecules.

[Click to download full resolution via product page](#)

Known mechanism of action of the parent compound, β -aminopropionitrile (BAPN).

Future Research Directions

The lack of comprehensive biological data for **3-(benzylamino)propanenitrile** presents several opportunities for future research:

- In-depth Biological Screening: A thorough evaluation of its activity against a panel of biological targets, including lysyl oxidase and other enzymes, is warranted.
- Cytotoxicity and Anticancer Potential: Investigation of its cytotoxic effects on various cancer cell lines could reveal potential therapeutic applications.
- Neuropharmacological Studies: Given the neurotoxicity of BAPN, it is crucial to assess the neurological effects of the N-benzylated derivative.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of N-substituted β -aminopropionitriles could provide valuable insights into the structural requirements for specific biological activities.

Conclusion

N-benzyl-beta-alanine nitrile, or **3-(benzylamino)propanenitrile**, is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While its pharmacological profile is largely unexplored, the well-documented activities of its parent compound, β -aminopropionitrile, provide a strong rationale for further investigation. This technical guide consolidates the currently available information on its synthesis and properties and highlights the significant potential for future research to uncover its therapeutic or toxicological relevance. The detailed protocols and compiled data herein are intended to facilitate and encourage such future explorations by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. β -Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 3. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-benzyl-beta-alanine Nitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032681#synonyms-for-n-benzyl-beta-alanine-nitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com